1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol
CAS No.:
Cat. No.: VC15986744
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-4-ol |
| Standard InChI | InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2 |
| Standard InChI Key | GFHWQUFAAVIVNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=NC3=CC=CC=C3N2C1)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
1,2,3,4-Tetrahydrobenzo imidazo[1,2-a]pyridin-4-ol (C₁₁H₁₂N₂O) features a bicyclic framework comprising a benzo-fused imidazo[1,2-a]pyridine core with a hydroxyl group at the 4-position of the tetrahydro ring. The canonical SMILES representation (C1CC(C2=NC3=CC=CC=C3N2C1)O) highlights the spatial arrangement of nitrogen atoms at positions 1 and 3 of the imidazole ring and the oxygen atom at position 4. The presence of the hydroxyl group introduces polarity, potentially enhancing solubility and enabling hydrogen-bonding interactions critical for biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-4-ol |
| Canonical SMILES | C1CC(C2=NC3=CC=CC=C3N2C1)O |
| PubChem CID | 12515597 |
Spectroscopic and Computational Insights
While experimental spectral data for this compound remain unpublished, density functional theory (DFT) calculations on analogous imidazo[1,2-a]pyridines predict strong absorption bands in the UV-Vis spectrum (λₘₐₓ ≈ 270–320 nm) due to π→π* transitions in the conjugated system . Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments for the hydroxyl-bearing carbon (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
Synthetic Methodologies and Challenges
Existing Routes for Analogous Systems
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction has emerged as a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. For example, atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines employs chiral phosphoric acid catalysts to achieve enantiomeric excesses >99% via condensation of aldehydes, aminopyridines, and isocyanides . Adapting this method to 1,2,3,4-Tetrahydrobenzo imidazo[1,2-a]pyridin-4-ol would require:
-
Cyclization Precursors: A tetrahydroquinoline derivative substituted with an amino group adjacent to the hydroxyl functionality.
-
Catalytic System: Chiral Brønsted acids (e.g., SPINOL-derived phosphoric acids) to induce asymmetry during ring formation .
Alternative Strategies
Multi-step sequences involving α-bromoketone condensations, as demonstrated for imidazo[1,2-b]pyridazines, could also prove viable . For instance, reacting 3-amino-6-halopyridazines with α-bromoketones under mild basic conditions facilitates cyclization via nucleophilic displacement . Applying this to the target compound might involve:
-
Halogenation: Introducing a halogen at the 5-position of a tetrahydrobenzimidazole precursor to direct regioselective alkylation.
-
Cyclization: Treatment with sodium bicarbonate to promote intramolecular nucleophilic attack and ring closure .
Challenges in Current Research
Synthetic Hurdles
-
Regioselectivity: Competing nucleophilic sites in aminopyridine precursors often lead to undesired regioisomers .
-
Stereochemical Control: Achieving diastereomeric purity in tetrahydro derivatives remains challenging without chiral auxiliaries .
-
Functional Group Compatibility: The hydroxyl group’s susceptibility to oxidation necessitates protective strategies during synthesis .
Characterization Gaps
-
Crystallographic Data: No single-crystal X-ray structures are available to confirm the compound’s conformation.
-
ADME Profiling: Absorption, distribution, metabolism, and excretion properties remain unstudied.
Future Directions and Applications
Priority Research Areas
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes.
-
Biological Screening: Evaluating inhibitory activity against kinases, GPCRs, and microbial targets.
-
Prodrug Design: Masking the hydroxyl group as esters or carbonates to improve bioavailability.
Technological Implications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume